molecular formula C21H18N4O3 B12134231 Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B12134231
M. Wt: 374.4 g/mol
InChI Key: XKHVGTUDHWRNNS-UHFFFAOYSA-N
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Description

Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, the reaction may involve the use of benzylamine, methyl acetoacetate, and other reagents in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is unique due to its specific tricyclic structure and the presence of multiple functional groups.

Biological Activity

Methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to a class of triazatricyclo compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the triazatricyclo framework followed by functionalization to introduce the benzyl and carboxylate groups. The synthetic pathway often utilizes various reagents to achieve the desired structural modifications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of methylated triazatricyclo compounds. Methyl 7-benzyl-6-imino derivatives have shown significant cytotoxic effects against various cancer cell lines including breast (MCF-7), colon (Caco2), and prostate (PC-3) cancer cells. The compound was evaluated using MTT assays which indicated moderate to high cytotoxicity with IC50 values suggesting effective inhibition of cell proliferation in a dose-dependent manner .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-786
Caco275
PC-350

Antimicrobial Activity

Additionally, the compound has demonstrated antimicrobial properties against several bacterial strains including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125
Pseudomonas aeruginosa250

The mechanism through which methyl 7-benzyl-6-imino compounds exert their biological effects is still under investigation. Preliminary molecular docking studies suggest that these compounds may interact with specific enzyme targets involved in cancer cell proliferation and survival pathways. For instance, they may inhibit aromatase and glycosyltransferase activities which are crucial for tumor growth .

Case Studies

Several case studies have been conducted to evaluate the therapeutic efficacy of this compound in vivo:

  • Study on Melanoma : In a controlled study using A375 melanoma cells in mice, treatment with methyl 7-benzyl-6-imino resulted in significant tumor regression compared to control groups receiving only vehicle treatment. The dosages administered were 50 mg/kg and 100 mg/kg over a period of two weeks .
  • Breast Cancer Model : Another study focused on the effects of this compound on breast cancer stem cells (CSCs). Results indicated that it effectively reduced the viability of CSCs isolated from MDA-MB 468 cells, suggesting its potential role in targeting resistant cancer populations .

Properties

Molecular Formula

C21H18N4O3

Molecular Weight

374.4 g/mol

IUPAC Name

methyl 7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C21H18N4O3/c1-13-8-9-17-23-19-16(20(26)24(17)11-13)10-15(21(27)28-2)18(22)25(19)12-14-6-4-3-5-7-14/h3-11,22H,12H2,1-2H3

InChI Key

XKHVGTUDHWRNNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CC=C4)C(=O)OC)C=C1

Origin of Product

United States

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